5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride” is a chemical compound with the molecular formula C6H6BrCl2N . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 242.93 .
Synthesis Analysis
The synthesis of pyridine derivatives, such as “this compound”, often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H5BrClN.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid substance with a molecular weight of 242.93 . It is stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Corrosion Inhibition
5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride derivatives have shown significant potential in corrosion inhibition. Saady et al. (2021) evaluated imidazo[4,5-b] pyridine derivatives for their ability to inhibit mild steel corrosion in acidic environments. Their study revealed high inhibition performance, with derivatives acting as mixed-type inhibitors supported by Density Functional Theory (DFT) and molecular dynamic simulations (Saady et al., 2021).
Antimicrobial and Anticancer Activities
Research has also been conducted on the synthesis of imidazo[4,5-b]pyridine derivatives for their potential as antimicrobial and anticancer agents. Shelke et al. (2017) described microwave-assisted and conventional methods to synthesize new derivatives, which exhibited significant antibacterial, antifungal, and anticancer activities (Shelke et al., 2017).
Antituberculotic Activity
Bukowski and Janowiec (1996) synthesized derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid with suspected antituberculotic activity. Their study involved preparing various derivatives and testing some for their potential in treating tuberculosis (Bukowski & Janowiec, 1996).
Synthesis of Novel Derivatives
Significant research has been focused on synthesizing novel imidazo[4,5-b]pyridine derivatives for various applications. Wang et al. (2016) detailed the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one, an important intermediate for many biologically active compounds (Wang et al., 2016).
Vicarious Nucleophilic Substitution of Hydrogen
Vanelle et al. (2004) reported the preparation of a new imidazo[4,5-b]pyridin-5-one via a vicarious nucleophilic substitution of hydrogen. This method signifies a novel approach in the synthesis of imidazo[4,5-b]pyridine derivatives (Vanelle et al., 2004).
Safety and Hazards
“5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride” is classified as a dangerous substance . It has a GHS05 pictogram, indicating that it is corrosive . The compound has several hazard statements, including H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding inhalation or skin contact, wearing protective gloves and eye/face protection, and seeking medical advice in case of exposure .
将来の方向性
The future directions for the study and application of “5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. This could lead to the development of new methods for the synthesis of pyridine derivatives, the discovery of new reactions involving these compounds, and the identification of new biological targets for these compounds .
作用機序
Target of Action
This compound is a type of bis-halogenated heterocycle , which are known to be useful precursors for the selective synthesis of functionalized pharmaceutical molecules . .
Mode of Action
The mode of action of EN300-26623722 involves two sequential aminations . The chloromethyl moiety reacts first via a traditional nucleophilic substitution, while the remaining active chlorine reacts afterwards in SNAr substitution (uncatalyzed) or Buchwald–Hartwig amination (Pd-catalyzed) . This dual reactivity allows for the selective synthesis of functionalized pharmaceutical molecules .
Pharmacokinetics
It has a high GI absorption and is BBB permeant . . These properties suggest that EN300-26623722 could have good bioavailability, but further studies are needed to confirm this.
Result of Action
As a bis-halogenated heterocycle, it is likely involved in the synthesis of functionalized pharmaceutical molecules , but the specific effects would depend on the targets and pathways it interacts with.
生化学分析
Biochemical Properties
It is known that the compound can participate in reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .
Molecular Mechanism
It is known that benzylic halides can typically react via an SN2 pathway . This suggests that 5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride might interact with biomolecules through a similar mechanism.
特性
IUPAC Name |
5-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3.ClH/c8-5-2-1-4-7(11-5)12-6(3-9)10-4;/h1-2H,3H2,(H,10,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOPQYOIYDHDFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=N2)CCl)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。